3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid
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Overview
Description
3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid is a chemical compound that features a benzoic acid core with a substituted piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid typically involves the reaction of 3-aminobenzoic acid with 1-methylpiperidine in the presence of a suitable coupling agent. Commonly used coupling agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride: Similar structure with a methyl group at the 4-position.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(1-methylpiperidin-4-yl)methyl)amino)benzoic acid: Contains additional pyridine and pyrimidine rings
Uniqueness
3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H20N2O2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-[(1-methylpiperidin-4-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C14H20N2O2/c1-16-7-5-11(6-8-16)10-15-13-4-2-3-12(9-13)14(17)18/h2-4,9,11,15H,5-8,10H2,1H3,(H,17,18) |
InChI Key |
XVZUKBRBRZEYLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CNC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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